Use as a Direct Intermediate in the Synthesis of BIRB 796 (Doramapimod)
5-Iodo-2-methylaniline is a commercially available starting material that provides a direct and scalable route to key intermediates for the synthesis of BIRB 796, a p38 MAP kinase inhibitor . This is in contrast to its regioisomers or other halogenated anilines, which would not produce the correct substitution pattern on the target molecule without significant synthetic redesign. The copper-mediated N-arylation of a urea intermediate with arylboronic acids, a key step in this synthesis, proceeds in good to moderate yields, validating the compound's utility [1].
| Evidence Dimension | Synthetic Utility for a Specific Drug Molecule |
|---|---|
| Target Compound Data | 5-Iodo-2-methylaniline is a direct precursor to amine 3, a key intermediate in the scalable synthesis of BIRB 796 . |
| Comparator Or Baseline | Other iodoaniline isomers (e.g., 3-iodo-4-methylaniline, 4-iodo-2-methylaniline) would lead to regioisomeric intermediates and final products, rendering them unsuitable for the direct synthesis of BIRB 796 [2]. |
| Quantified Difference | Not applicable (binary outcome: correct vs. incorrect isomer) |
| Conditions | Synthesis of p38 MAP kinase inhibitor BIRB 796 (Doramapimod). |
Why This Matters
This direct link to a known drug candidate provides a clear, high-value procurement justification over non-specific analogs.
- [1] Synthesis of p38 MAP kinase inhibitor BIRB 796 and analogs via copper-mediated N-arylation reaction. Tetrahedron Letters, 2010, 51(34), 4547-4551. View Source
- [2] CN116444382A. A kind of synthetic method of 4-iodo-2-methylaniline. Google Patents, 2022. View Source
